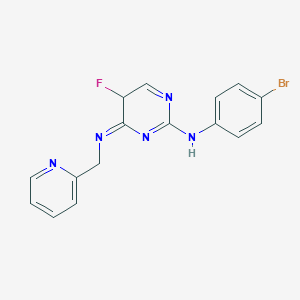
Arsanylidynethallium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsanylidynethallium is a chemical compound with the formula AsTl. It consists of a single bond between arsenic (As) and thallium (Tl), forming a unique structure that has garnered interest in various scientific fields .
Preparation Methods
The synthesis of arsanylidynethallium typically involves the reaction of arsenic trichloride (AsCl₃) with thallium metal under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the As-Tl bond. Industrial production methods may involve scaling up this reaction using specialized equipment to ensure purity and yield .
Chemical Reactions Analysis
Arsanylidynethallium undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxides of arsenic and thallium.
Reduction: Can be reduced by strong reducing agents to yield elemental arsenic and thallium.
Substitution: Participates in substitution reactions where the arsenic or thallium atoms are replaced by other elements or groups.
Common reagents used in these reactions include halogens for oxidation, hydrogen gas for reduction, and various organic compounds for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Arsanylidynethallium has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other arsenic and thallium compounds.
Biology: Studied for its potential effects on biological systems, particularly in understanding the toxicity and behavior of arsenic and thallium.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent, although its toxicity limits its practical applications.
Industry: Utilized in the development of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which arsanylidynethallium exerts its effects involves the interaction of the As-Tl bond with various molecular targets. In biological systems, it can disrupt cellular processes by binding to proteins and enzymes, leading to toxicity. The pathways involved include the inhibition of key metabolic enzymes and the generation of reactive oxygen species, which cause cellular damage .
Comparison with Similar Compounds
Arsanylidynethallium can be compared to other similar compounds such as thallium arsenide (TlAs) and thallium phosphide (TlP). While these compounds share some chemical properties, this compound is unique due to its specific As-Tl bond, which imparts distinct reactivity and applications. Similar compounds include:
- Thallium arsenide (TlAs)
- Thallium phosphide (TlP)
- Arsenic trichloride (AsCl₃)
This compound stands out due to its unique structure and the specific reactions it undergoes, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
H2HoO |
|---|---|
Molecular Weight |
182.946 g/mol |
IUPAC Name |
holmium;hydrate |
InChI |
InChI=1S/Ho.H2O/h;1H2 |
InChI Key |
UAVMDGSDCPGMMN-UHFFFAOYSA-N |
Canonical SMILES |
O.[Ho] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



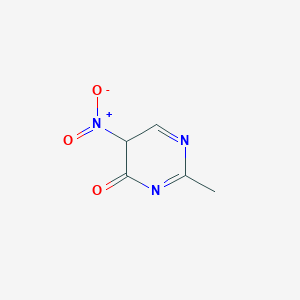
![N-[2-(4-chlorophenyl)ethyl]-3-[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B12344495.png)
![N-(3-fluoro-4-methylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12344499.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B12344505.png)
![N-cyclopentyl-5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide](/img/structure/B12344511.png)
![ethyl 2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-5H-1,3-thiazol-5-ide-4-carboxylate](/img/structure/B12344524.png)
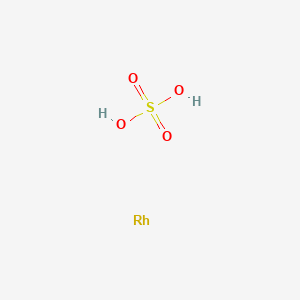
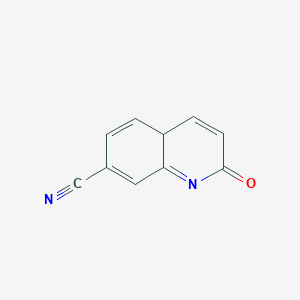
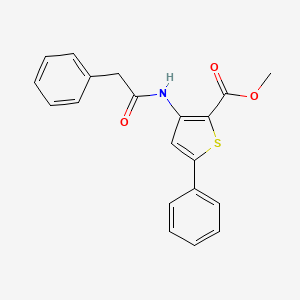
![N-(4-fluorophenyl)-2-{(2Z)-3-(3-methoxypropyl)-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12344542.png)
![calcium;(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12344548.png)
![11-(4-Butoxyphenyl)-5-{[(4-tert-butylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12344549.png)
